molecular formula C15H13NO3 B3018525 Cyclopropyl(8-methyl[1,3]dioxolo[4,5-g]quinolin-7-yl)methanone CAS No. 866135-86-6

Cyclopropyl(8-methyl[1,3]dioxolo[4,5-g]quinolin-7-yl)methanone

Cat. No.: B3018525
CAS No.: 866135-86-6
M. Wt: 255.273
InChI Key: ZVDPOILWDGSHPK-UHFFFAOYSA-N
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Description

Cyclopropyl(8-methyl[1,3]dioxolo[4,5-g]quinolin-7-yl)methanone is a complex organic compound with the molecular formula C15H13NO3 It is characterized by a cyclopropyl group attached to a quinoline core, which is further substituted with a methanone group and a dioxolo ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl(8-methyl[1,3]dioxolo[4,5-g]quinolin-7-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the quinoline core, which is then functionalized with the cyclopropyl and dioxolo groups through a series of substitution and cyclization reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process. Purification steps, such as recrystallization and chromatography, are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(8-methyl[1,3]dioxolo[4,5-g]quinolin-7-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of partially or fully reduced quinoline compounds.

Scientific Research Applications

Cyclopropyl(8-methyl[1,3]dioxolo[4,5-g]quinolin-7-yl)methanone has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Cyclopropyl(8-methyl[1,3]dioxolo[4,5-g]quinolin-7-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropyl(8-methyl[1,3]dioxolo[4,5-g]quinolin-7-yl)methanol
  • Cyclopropyl(8-methyl[1,3]dioxolo[4,5-g]quinolin-7-yl)amine
  • Cyclopropyl(8-methyl[1,3]dioxolo[4,5-g]quinolin-7-yl)carboxylic acid

Uniqueness

Cyclopropyl(8-methyl[1,3]dioxolo[4,5-g]quinolin-7-yl)methanone is unique due to its specific combination of functional groups and structural features The presence of the cyclopropyl group and the dioxolo ring imparts distinct chemical and biological properties that differentiate it from other similar compounds

Properties

IUPAC Name

cyclopropyl-(8-methyl-[1,3]dioxolo[4,5-g]quinolin-7-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c1-8-10-4-13-14(19-7-18-13)5-12(10)16-6-11(8)15(17)9-2-3-9/h4-6,9H,2-3,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVDPOILWDGSHPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC2=CC3=C(C=C12)OCO3)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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